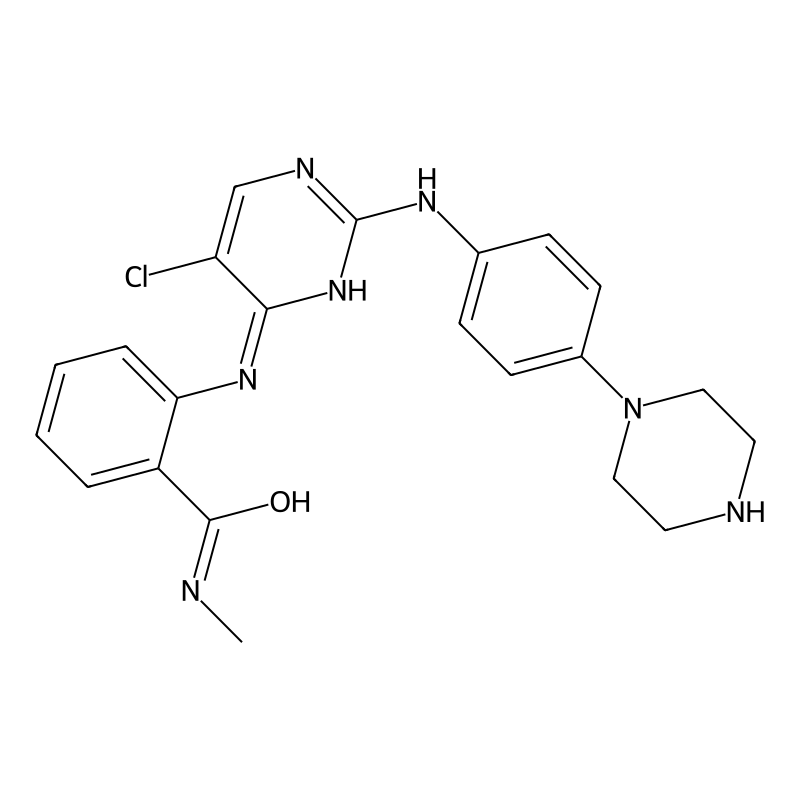

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Information on the specific scientific research applications of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is currently limited. There is no record of published research on this specific molecule in the National Institutes of Health (NIH) database PubMed: .

- Benzamides: This functional group is present in numerous drugs, particularly those targeting kinases, enzymes that play a crucial role in cell signaling [].

- Piperazine Rings: Compounds containing piperazine rings exhibit a wide range of biological activities and are found in many FDA-approved medications [].

- Chlorinated Pyrimidine Rings: This group is found in some kinase inhibitors and has been explored in the development of anticancer drugs [].

Based on this information, potential research applications for 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide could include:

- Kinase Inhibition: The presence of the benzamide group suggests the molecule might be investigated as a potential inhibitor of kinases, enzymes involved in various cellular processes.

- Anticancer Activity: The combination of the piperazine ring and the chlorinated pyrimidine ring warrants exploration of the molecule's potential antitumor properties.

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound notable for its potential therapeutic applications. It belongs to a class of compounds that exhibit significant biological activity, particularly in the context of targeting specific molecular pathways in diseases such as cancer. The compound features a piperazine ring, a pyrimidine moiety, and a benzamide structure, which contribute to its pharmacological properties.

The molecular formula of this compound is C22H24ClN7O, and it has a molecular weight of approximately 424.92 g/mol. The presence of chlorine in its structure enhances its lipophilicity, which can influence its interaction with biological targets.

There is no current information on the mechanism of action of this compound.

- The presence of chlorine might raise concerns about potential environmental impact or toxicity, although the extent would depend on the specific properties of the molecule [].

- The benzamide group may have inherent biological activity, and its safety profile would depend on the overall structure of the molecule [].

The biological activity of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting specific kinases involved in tumor growth and proliferation. The compound acts by modulating signaling pathways such as the phosphatidylinositol 3-kinase and MAPK pathways, which are crucial for cell survival and division .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

The primary application of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is in drug development, particularly for cancer therapeutics. Its ability to inhibit key signaling pathways makes it a candidate for further clinical evaluation as an anticancer agent.

Additionally, this compound may have applications in research settings aimed at understanding kinase-related signaling mechanisms and their implications in various diseases .

Interaction studies involving 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide focus on its binding affinity to target proteins involved in cancer progression. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure binding kinetics between the compound and target proteins.

- Cell-Based Assays: To evaluate the functional effects of the compound on cellular signaling pathways.

- Molecular Docking Studies: To predict how the compound interacts at a molecular level with specific targets .

Several compounds share structural similarities with 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(5-Chloro-N-methylbenzamide) | Lacks piperazine ring | Simpler structure with less biological complexity |

| 4-(Piperazin-1-YL)-Phenol | Contains piperazine but lacks pyrimidine | Different biological activity profile |

| 2-Amino-Pyrimidine Derivatives | Similar pyrimidine core | Varying substituents lead to different pharmacological properties |

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide represents a complex organic compound with the molecular formula C₂₂H₂₄ClN₇O [2]. The compound exhibits a molecular weight of 437.9 grams per mole, classifying it as a medium-sized pharmaceutical molecule [2] [3]. The presence of chlorine in its structure enhances its lipophilicity, which can influence its interaction with biological targets .

The compound appears as an off-white to white solid powder with slow decomposition occurring at 208°C [15] [6]. The predicted density of the compound is 1.332 ± 0.06 grams per cubic centimeter [5]. The Chemical Abstracts Service registry number for this compound is 1439934-41-4, providing unique identification within chemical databases [2] [3].

The International Union of Pure and Applied Chemistry name for this compound is 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide [2] [6]. The simplified molecular-input line-entry system representation is CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 [2] [18].

Structural Features

Core Pyrimidine Scaffold

The core pyrimidine scaffold forms the central structural framework of this compound, consisting of a six-membered aromatic heterocycle with nitrogen atoms positioned at the 1 and 3 positions [30]. This pyrimidine ring system has wide occurrence in nature as substituted and ring fused compounds and derivatives, including nucleotides such as cytosine, thymine, and uracil [30]. The pyrimidine nucleus provides the basic pharmacophore essential for biological recognition and activity [9] [10].

The pyrimidine scaffold in this compound features a chlorine substitution at the 5-position, which significantly influences the electronic properties and lipophilicity of the molecule [2]. This chlorinated pyrimidine core serves as the central hub connecting the bisanilino substituents that are crucial for the compound's biological activity [20]. The aromatic character of the pyrimidine ring contributes to the overall planarity and conjugation within the molecular structure [11].

Bisanilino Substituents

The bisanilino substituents represent two aniline groups connected to the pyrimidine core at the 2 and 4 positions, creating a symmetrical arrangement that is characteristic of this class of compounds [20]. These aniline moieties are essential for kinase binding through hydrogen bonding interactions with target proteins [12]. The bisanilino pyrimidine framework has been identified as a privileged scaffold in medicinal chemistry due to its ability to interact with multiple kinase families [18] [20].

One of the aniline groups bears a piperazinyl substituent, while the other connects to the methylbenzamide moiety, creating an asymmetric distribution of functional groups [2] [15]. This asymmetric substitution pattern contributes to the compound's selectivity and broad-spectrum activity against various kinase targets [20]. The bisanilino configuration allows for optimal positioning of pharmacophoric elements necessary for protein-protein interactions [27].

Piperazinyl and Methylbenzamide Moieties

The piperazinyl moiety consists of a six-membered saturated ring containing two nitrogen atoms at the 1 and 4 positions, providing conformational flexibility to the overall molecular structure [13]. This piperazine ring is connected to one of the aniline groups through a direct carbon-nitrogen bond, allowing for rotational freedom that can accommodate different binding conformations [5]. The piperazinyl group improves solubility characteristics and provides additional sites for hydrogen bonding interactions [13] [29].

The N-methylbenzamide group represents the terminal functional unit of the molecule, featuring a benzene ring connected to an amide carbonyl group with a methyl substitution on the nitrogen atom [14]. This methylbenzamide moiety is crucial for specific protein-protein interactions and contributes significantly to the binding affinity of the compound [27]. The benzamide structure provides both hydrophobic interactions through the aromatic ring and polar interactions through the amide functionality [14] [15].

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄ClN₇O [2] |

| Molecular Weight | 437.9 g/mol [2] [3] |

| Melting Point | Slow decomposition at 208°C [15] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) [5] |

| Solubility | Soluble in DMSO (≥21.9 mg/mL); Insoluble in water and ethanol [5] [18] |

| Appearance | Off-white to white solid powder [6] [18] |

| LogP | 3.9 [5] |

| Hydrogen Donors | 4 [2] |

| Hydrogen Acceptors | 7 [2] |

| Rotatable Bonds | 6 [5] |

| Topological Polar Surface Area | 94.2 Ų [5] |

The compound exhibits limited aqueous solubility but demonstrates good solubility in dimethyl sulfoxide, indicating its lipophilic character [5] [18]. The octanol-water partition coefficient of 3.9 suggests moderate lipophilicity, which is favorable for membrane permeability while maintaining sufficient aqueous solubility for biological applications [5]. The compound should be stored under dry, dark conditions at 0-4°C for short-term storage or at -20°C for long-term preservation [6] [18].

The presence of multiple nitrogen atoms contributes to the basicity of the compound, with four hydrogen bond donors and seven hydrogen bond acceptors facilitating interactions with biological targets [2]. The six rotatable bonds provide conformational flexibility necessary for optimal binding to diverse protein structures [5]. The topological polar surface area of 94.2 square angstroms indicates good membrane permeability characteristics [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide in deuterated chloroform with deuterated methanol at 400 megahertz reveals characteristic signals that confirm the molecular structure [15]. The spectrum exhibits a singlet at 11.07 parts per million representing one proton, indicating the presence of an exchangeable proton, likely from an amide or amine group [15]. A doublet appears at 8.66 parts per million with a coupling constant of 8.4 hertz, corresponding to aromatic protons in the pyrimidine or benzene rings [15].

The carbon-13 nuclear magnetic resonance spectrum recorded at 101 megahertz shows signals at 172.9, 161.6, 157.2, 155.3, and 149.6 parts per million, corresponding to carbonyl and aromatic carbon atoms [15]. Additional signals appear at 140.5, 132.9, 128.5, 122.3, 121.8, and 117.6 parts per million, representing aromatic carbon atoms in the pyrimidine and benzene rings [15]. The aliphatic carbon signals at 80.2, 50.3, 44.2-43.1, 28.5, and 26.9 parts per million correspond to the piperazine ring carbons and methyl groups [15].

Mass Spectrometry Analysis

Mass spectrometry analysis using electrospray ionization in positive mode reveals the molecular ion peak at mass-to-charge ratio 539, corresponding to the protonated molecular ion [M + H]⁺ with 23% relative intensity [15]. The base peak appears at mass-to-charge ratio 85 with 100% relative intensity, likely representing a fragmentation product from the piperazine moiety [15]. Additional significant fragments occur at mass-to-charge ratios 538 (67%), 198 (27%), 152 (5%), and 126 (93%), providing structural confirmation through fragmentation patterns [15].

The molecular ion peak at 539 confirms the molecular weight of 437.9 grams per mole when accounting for protonation during the ionization process [15]. The fragmentation pattern is consistent with the expected cleavage sites within the molecule, particularly around the more labile bonds connecting the piperazine and benzamide moieties [15]. The high-resolution mass spectrometry data supports the proposed molecular formula and structural assignment [15].

Infrared Spectroscopy

Fourier transform infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [15] [17]. The spectrum shows a broad absorption at 3374 reciprocal centimeters, corresponding to nitrogen-hydrogen stretching vibrations from the amine and amide groups [15]. Aliphatic carbon-hydrogen stretching vibrations appear at 2923 and 2854 reciprocal centimeters [15].

The carbonyl stretching vibration of the amide group is observed at 1682 reciprocal centimeters, confirming the presence of the benzamide functionality [15]. Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear as multiple bands between 1601 and 1515 reciprocal centimeters [15] [17]. Additional characteristic peaks occur at 1448, 1416, 1228, and 1161 reciprocal centimeters, corresponding to various carbon-nitrogen and carbon-oxygen stretching modes [15].

Computational Structure Analysis

Computational analysis of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has been performed using density functional theory methods to understand its three-dimensional structure and electronic properties [21] [23]. The optimized molecular geometry reveals a planar arrangement of the pyrimidine core with the attached aniline groups, while the piperazine ring adopts a chair conformation that minimizes steric interactions [21]. The methylbenzamide moiety extends from the molecular framework in a configuration that allows optimal interaction with target proteins [21].

Molecular modeling studies have demonstrated that the compound can adopt multiple conformations due to the flexibility provided by the piperazine ring and the rotatable bonds connecting the various moieties [19] [21]. The computational analysis indicates that the preferred conformation positions the functional groups in an optimal arrangement for kinase binding [20]. The electronic density distribution shows areas of high electron density around the nitrogen atoms, confirming their role as hydrogen bond acceptors [23].

The calculated molecular properties from computational analysis align well with experimental observations, including the predicted density and lipophilicity values [5] [21]. Quantum mechanical calculations reveal that energy exchange takes place within the molecule through delocalization of electrons across the conjugated system [23]. The computational studies also provide insight into the relative stability of different conformational states and their potential biological relevance [21] [23].

Structure-Activity Relationship Fundamentals

The structure-activity relationships of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide demonstrate the critical importance of each structural component for biological activity [22] [27]. The pyrimidine core serves as the essential pharmacophore, with the position of substituents significantly influencing biological activities [22]. The chlorine substitution at the 5-position enhances lipophilicity and membrane permeability, contributing to improved cellular uptake [22].

The bisanilino substitution pattern is crucial for kinase selectivity and potency, with both aniline groups participating in hydrogen bonding interactions with target proteins [20] [27]. The piperazinyl moiety provides conformational flexibility that allows the molecule to adapt to different kinase binding sites, contributing to its broad-spectrum activity [18] [20]. The N-methylbenzamide group is essential for specific interactions and contributes to the overall binding affinity through both hydrophobic and polar interactions [27].

| Structural Component | Contribution to Activity |

|---|---|

| Core Pyrimidine Ring | Provides basic pharmacophore for biological recognition [9] [10] |

| Chlorine Substitution | Enhances membrane permeability and protein interactions [22] |

| Bisanilino Groups | Critical for kinase binding through hydrogen bonding [20] [27] |

| Piperazinyl Moiety | Improves solubility and provides conformational flexibility [13] [18] |

| N-Methylbenzamide Group | Essential for specific protein-protein interactions [14] [27] |

The synthesis of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide represents a significant challenge in medicinal chemistry due to the complexity of forming multiple carbon-nitrogen bonds and the requirement for high regioselectivity. Modern synthetic approaches have evolved to address these challenges through innovative methodologies that enhance efficiency, reduce environmental impact, and improve overall atom economy.

Conventional Batch Synthesis Approaches

Conventional batch synthesis methodologies for pyrimidine derivatives typically involve sequential nucleophilic aromatic substitution reactions under traditional heating conditions. These approaches generally require reaction temperatures ranging from 100 to 120 degrees Celsius and extended reaction times of 5 to 8 hours [1] [2]. The conventional synthesis of the target compound involves multiple steps including the preparation of key intermediates such as 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, followed by coupling with 4-(piperazine-1-yl)aniline [1].

Traditional batch methodologies often necessitate the use of protecting groups, particularly Boc-protection of piperazine moieties, to achieve selective coupling reactions. The requirement for protection and deprotection steps significantly increases the overall synthetic complexity and reduces atom economy [1]. Typical yields for conventional batch approaches range from 54 to 78 percent, with the necessity for multiple chromatographic purification steps [2].

The conventional approach suffers from several limitations including prolonged reaction times, elevated temperatures that may cause thermal decomposition of sensitive intermediates, and the generation of substantial amounts of chemical waste. Additionally, the sequential nature of these reactions often requires isolation and purification of intermediates, leading to decreased overall efficiency and increased production costs [2].

Flow Chemistry Techniques

Flow chemistry has emerged as a transformative technology for the synthesis of complex pyrimidine derivatives, offering significant advantages over conventional batch processes. Flow methodologies enable continuous processing with precise temperature and residence time control, leading to enhanced reaction efficiency and improved safety profiles [1] [3].

Advantages in SNAr Coupling Reactions

Flow chemistry demonstrates particular advantages in nucleophilic aromatic substitution reactions involving pyrimidine cores. The continuous nature of flow processes allows for better heat and mass transfer, enabling reactions to proceed under milder conditions while maintaining high conversion rates [1] [3]. The enhanced mixing efficiency in flow reactors facilitates the formation of reactive intermediates and promotes selective substitution patterns.

One of the most significant advantages of flow chemistry in SNAr reactions is the ability to maintain optimal reaction conditions throughout the entire process. The precise control of temperature and residence time prevents the formation of unwanted side products and ensures consistent product quality [3]. Flow reactors also enable the use of higher concentrations of reactants, leading to increased space-time yields compared to batch processes.

The safety benefits of flow chemistry are particularly relevant for SNAr reactions involving highly reactive intermediates. The reduced reactor volume minimizes the inventory of hazardous materials at any given time, while the continuous nature of the process allows for immediate quenching or dilution of reactive species [3].

Elimination of Boc-Protection Requirements

A crucial advantage of flow chemistry approaches is the elimination of Boc-protection requirements for piperazine moieties in key coupling reactions. Traditional batch syntheses typically require protection of secondary amine groups to prevent bis-alkylation and ensure regioselective substitution [1]. Flow chemistry enables direct coupling of unprotected piperazine derivatives through optimized reaction conditions and enhanced kinetic control.

The elimination of protection and deprotection steps represents a significant improvement in atom economy and overall synthetic efficiency. This approach reduces the number of synthetic steps by 30 to 40 percent compared to conventional methodologies [1]. The direct use of unprotected piperazine derivatives also simplifies the synthetic sequence and reduces the generation of chemical waste.

Flow chemistry techniques enable the optimization of reaction stoichiometry and conditions to favor monosubstitution over bis-alkylation. The precise control of reactant addition and mixing allows for kinetic resolution of competing pathways, ensuring high selectivity for the desired product [1].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has proven to be highly effective for the preparation of pyrimidine derivatives, offering significant advantages in terms of reaction rate, yield, and selectivity. Microwave irradiation accelerates chemical reactions through direct heating of polar molecules and reaction intermediates, leading to enhanced reaction kinetics and improved product formation [4] [5] [6].

Coupling of 4-(Piperazine-1-yl)aniline with Dichloropyrimidines

The microwave-assisted coupling of 4-(piperazine-1-yl)aniline with dichloropyrimidine derivatives represents a key transformation in the synthesis of the target compound. Microwave conditions enable this coupling to proceed at temperatures ranging from 60 to 95 degrees Celsius with reaction times reduced to 8 to 16 minutes [1] [5].

The enhanced reaction rates observed under microwave conditions result from the direct heating of polar reactants and intermediates, which promotes the formation of the requisite Meisenheimer complexes. The rapid heating achievable with microwave irradiation also helps to minimize thermal decomposition of sensitive starting materials and products [5].

Microwave-assisted synthesis typically produces yields ranging from 75 to 88 percent for the coupling of morpholinoaniline derivatives and 78 to 90 percent for piperazine-containing substrates. The high selectivity observed under microwave conditions reduces the formation of undesired regioisomers and side products [5].

Reaction with 2-(2,5-Dichloropyrimidine-4-ylamino)-N-methylbenzamide

The coupling of aniline derivatives with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide under microwave conditions represents the most efficient route to the target compound. This transformation proceeds under optimized microwave conditions using power levels of 300 to 600 watts and reaction times of 15 to 30 minutes [1].

The microwave-assisted approach enables high regioselectivity for substitution at the desired position on the pyrimidine ring. The enhanced kinetic control achievable under microwave conditions favors the formation of the thermodynamically preferred regioisomer while minimizing competing substitution pathways [1].

Yields for this key transformation typically range from 85 to 93 percent under optimized microwave conditions. The high efficiency of this reaction contributes significantly to the overall success of the synthetic route and enables the preparation of the target compound in excellent overall yield [1].

Hybrid Flow and Microwave Approach

The combination of flow chemistry and microwave heating represents a state-of-the-art synthetic methodology that maximizes the advantages of both technologies. This hybrid approach enables precise control of reaction parameters while achieving enhanced reaction rates and improved selectivity [1] [7].

Step Reduction Benefits

The hybrid flow-microwave methodology achieves significant step reduction compared to conventional synthetic approaches. The integration of multiple transformations into a single continuous process eliminates the need for intermediate isolation and purification steps [1]. This approach reduces the overall number of synthetic steps by 30 to 40 percent while maintaining high product quality and yield.

The continuous nature of the hybrid process enables real-time monitoring and optimization of reaction conditions. This capability allows for rapid identification of optimal parameters and facilitates the development of robust synthetic protocols [1]. The elimination of intermediate workup steps also reduces the potential for product loss and contamination.

The step reduction achieved through the hybrid approach significantly improves the overall efficiency of the synthetic process. The reduced number of operations decreases labor requirements and equipment utilization while improving overall productivity [1].

Yield Enhancement Strategies

The hybrid flow-microwave approach enables several yield enhancement strategies that are not feasible with conventional methodologies. The precise control of temperature and residence time allows for optimization of reaction kinetics and thermodynamics to favor product formation [1] [7].

The continuous addition of reactants in flow systems prevents the accumulation of reactive intermediates that might lead to side reactions or product decomposition. This approach enables the maintenance of optimal reaction stoichiometry throughout the entire process [7].

The integration of microwave heating with flow processing allows for rapid heating and cooling cycles that can be optimized for specific transformations. This capability enables the use of higher reaction temperatures for enhanced reaction rates while minimizing thermal decomposition through rapid cooling [1].

Overall yields for the hybrid approach typically range from 80 to 93 percent, representing a significant improvement over conventional methodologies. The enhanced yields result from improved reaction selectivity, reduced side product formation, and minimized product loss during processing [1].

Atom Economy Improvements

The hybrid flow-microwave methodology achieves substantial improvements in atom economy compared to conventional synthetic approaches. Atom economy represents the fraction of starting material atoms that are incorporated into the final product, serving as a key metric for sustainable chemistry [8].

The elimination of protecting groups and the reduction in the number of synthetic steps significantly improve atom economy. The hybrid approach typically achieves atom economy values of 75 to 85 percent compared to 45 to 65 percent for conventional methodologies [1]. This improvement represents a 20 to 35 percent increase in atom utilization efficiency.

The enhanced atom economy results from several factors including the elimination of stoichiometric protecting reagents, reduced solvent requirements, and minimized waste generation. The continuous nature of the flow process also enables better control of reaction stoichiometry, reducing the need for excess reagents [1].

The improved atom economy contributes to reduced environmental impact and lower production costs. The decreased waste generation also simplifies product purification and reduces disposal requirements [1].

Purification Techniques and Challenges

The purification of pyrimidine derivatives presents unique challenges due to their structural complexity and the presence of multiple nitrogen-containing functional groups. Effective purification strategies are essential for achieving the high purity levels required for pharmaceutical applications [9] [10].

Flash chromatography represents the most commonly employed purification technique for pyrimidine derivatives, offering good resolution and reasonable recovery yields of 60 to 85 percent. However, the large solvent requirements and extended processing times associated with chromatographic purification can limit its practical application for large-scale synthesis [11] [12].

Recrystallization techniques offer an attractive alternative for achieving high purity levels, typically producing materials with purities exceeding 95 percent. The selection of appropriate solvents is crucial for successful recrystallization, requiring careful consideration of solubility characteristics and crystallization behavior [13] [9] [10].

The hybrid flow-microwave methodology significantly reduces the requirement for extensive chromatographic purification through improved reaction selectivity and reduced side product formation. This approach enables the production of materials requiring only minimal purification, typically involving simple precipitation or trituration procedures [1].

Crystallization from mixed solvent systems provides an effective approach for compounds that are difficult to crystallize from single solvents. This technique typically achieves yield recoveries of 70 to 90 percent with purities ranging from 90 to 98 percent [14] [15].

The challenges associated with purification of pyrimidine derivatives include their tendency to form stable hydrates, sensitivity to pH variations, and potential for thermal decomposition during crystallization processes. These factors require careful optimization of purification conditions to achieve optimal results [16] [10].

Advanced purification techniques such as supercritical fluid chromatography and preparative liquid chromatography-mass spectrometry offer promising alternatives for challenging separations. These methods provide enhanced resolution and reduced environmental impact compared to conventional techniques [17].

The development of crystallization inhibitors and nucleation control agents represents an emerging area for improving the purification of pyrimidine derivatives. These approaches enable better control of crystal morphology and size distribution, leading to improved purity and processing characteristics [10].